
Acetaldehyde,2(3H)-benzothiazolylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaldehyde,2(3H)-benzothiazolylidene- is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde,2(3H)-benzothiazolylidene- typically involves the reaction of acetaldehyde with 2-aminobenzothiazole. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
In an industrial setting, the production of Acetaldehyde,2(3H)-benzothiazolylidene- can be scaled up by optimizing the reaction conditions such as temperature, pressure, and concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Acetaldehyde,2(3H)-benzothiazolylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of benzothiazole derivatives with different functional groups.
科学的研究の応用
Acetaldehyde,2(3H)-benzothiazolylidene- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Acetaldehyde,2(3H)-benzothiazolylidene- involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, DNA, and other cellular macromolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, resulting in antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler compound with similar structural features but lacking the acetaldehyde moiety.
2-Aminobenzothiazole: A precursor in the synthesis of Acetaldehyde,2(3H)-benzothiazolylidene-.
Benzothiazole-2-thiol: Another derivative of benzothiazole with different functional groups.
Uniqueness
Acetaldehyde,2(3H)-benzothiazolylidene- is unique due to the presence of both the acetaldehyde and benzothiazole moieties, which confer distinct chemical and biological properties
特性
分子式 |
C9H9NOS |
|---|---|
分子量 |
179.24 g/mol |
IUPAC名 |
(2E)-2-(2,3-dihydro-1,3-benzothiazol-1-ylidene)acetaldehyde |
InChI |
InChI=1S/C9H9NOS/c11-5-6-12-7-10-8-3-1-2-4-9(8)12/h1-6,10H,7H2 |
InChIキー |
KFZJLYPBAXBPHY-UHFFFAOYSA-N |
異性体SMILES |
C\1NC2=CC=CC=C2/S1=C\C=O |
正規SMILES |
C1NC2=CC=CC=C2S1=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)

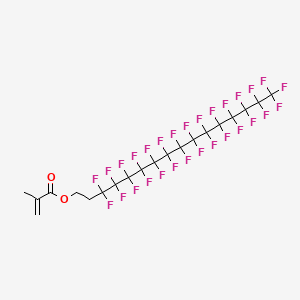
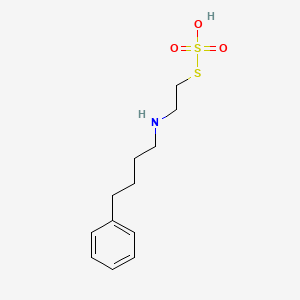

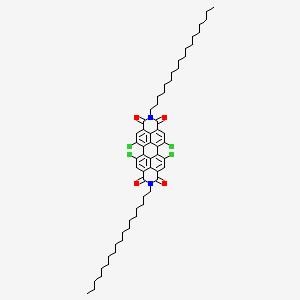
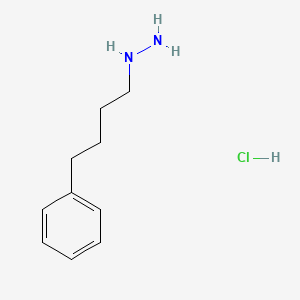
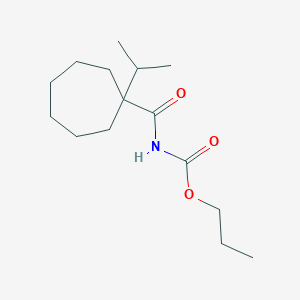
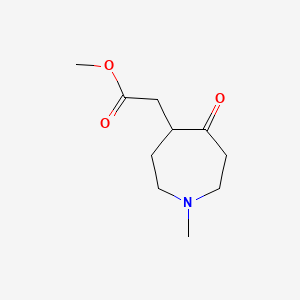

![[(2S,3S,4S,5S)-3,4-dibenzoyloxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13830508.png)
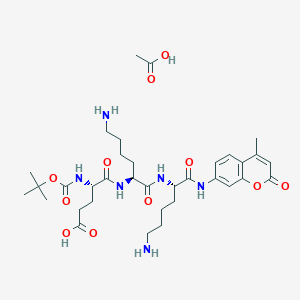

![N-(6-methylbenzo[d]thiazol-2-yl)cyclobutanecarboxamide](/img/structure/B13830518.png)
